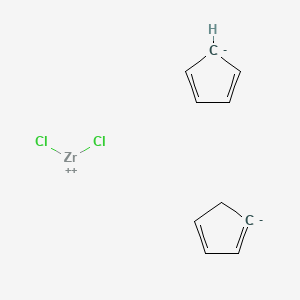
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 2-position, and a carboxylate ester group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate typically involves the iodination of a suitable indazole precursor. One common method is the reaction of 2-methylindazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3-position. The resulting 3-iodo-2-methylindazole is then esterified with methyl chloroformate in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The ester group at the 5-position can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed
Substitution Reactions: Products include various substituted indazole derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced forms of the ester group.
Aplicaciones Científicas De Investigación
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer, antiviral, and anti-inflammatory agents.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions, particularly those involving indazole derivatives.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: The compound is used in the synthesis of drug candidates and in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects. The iodine atom at the 3-position and the ester group at the 5-position can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-2-methyl-2H-indazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-chloro-2-methyl-2H-indazole-5-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 3-fluoro-2-methyl-2H-indazole-5-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C10H9IN2O2 |
|---|---|
Peso molecular |
316.09 g/mol |
Nombre IUPAC |
methyl 3-iodo-2-methylindazole-5-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-13-9(11)7-5-6(10(14)15-2)3-4-8(7)12-13/h3-5H,1-2H3 |
Clave InChI |
MQEKYSIQHDVKPI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C2C=C(C=CC2=N1)C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


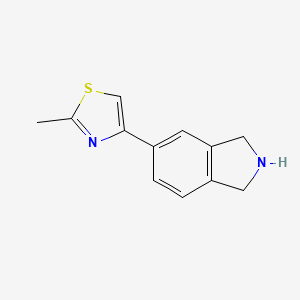
![6-Imidazol-1-yl-2-[2-methyl-4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13886332.png)
![6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13886335.png)
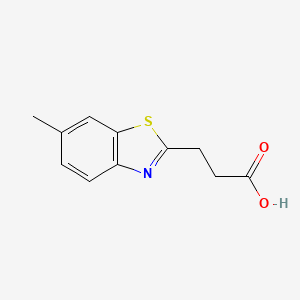
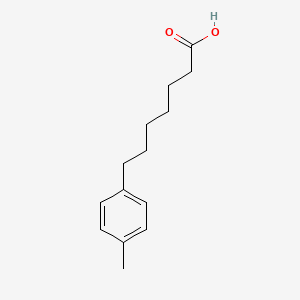
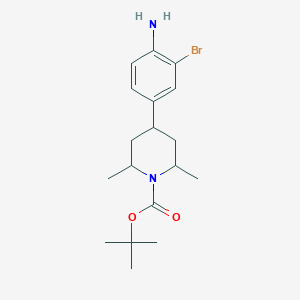

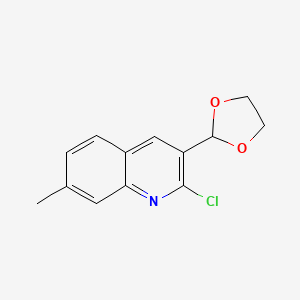

![(3S)-4-(7-chloro-1-methyl-pyrazolo[4,3-b]pyridin-5-yl)-3-methyl-morpholine;hydrochloride](/img/structure/B13886381.png)

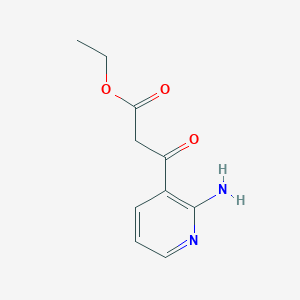
![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
